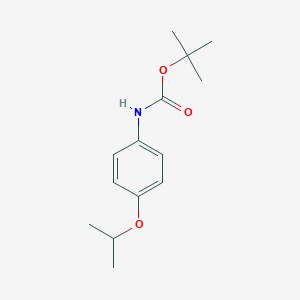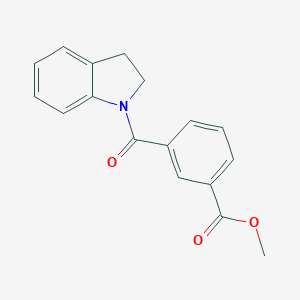
Tert-butyl 4-isopropoxyphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-isopropoxyphenylcarbamate (abbreviated as tBoc-PIP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a carbamate derivative that is widely used as a protecting group in organic synthesis. The compound is known for its stability and ease of removal, which makes it an ideal choice for protecting reactive functional groups during chemical reactions.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-isopropoxyphenylcarbamate involves the formation of a covalent bond between the carbamate group and the functional group to be protected. The protecting group provides steric hindrance and prevents unwanted reactions from occurring at the protected site. The carbamate group is stable under a wide range of reaction conditions and can be easily removed using mild acidic conditions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Tert-butyl 4-isopropoxyphenylcarbamate. However, it is known that the compound is relatively non-toxic and does not have any significant biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tert-butyl 4-isopropoxyphenylcarbamate as a protecting group include its stability, ease of removal, and compatibility with a wide range of reaction conditions. The compound is also relatively inexpensive and readily available. However, the use of Tert-butyl 4-isopropoxyphenylcarbamate has certain limitations, such as the need for mild acidic conditions to remove the protecting group, which can sometimes lead to unwanted side reactions. Additionally, the compound may not be suitable for protecting certain functional groups under specific reaction conditions.
Zukünftige Richtungen
There are several future directions for research involving Tert-butyl 4-isopropoxyphenylcarbamate. One potential area of research is the development of new protecting groups that are more stable and easier to remove. Another area of research is the application of Tert-butyl 4-isopropoxyphenylcarbamate in the synthesis of complex natural products and pharmaceuticals. Additionally, the use of Tert-butyl 4-isopropoxyphenylcarbamate in the development of new chemical reactions and methodologies is an area of ongoing research. Overall, Tert-butyl 4-isopropoxyphenylcarbamate is a valuable compound in the field of organic synthesis and is likely to continue to be an important tool for chemists in the future.
Synthesemethoden
The synthesis of Tert-butyl 4-isopropoxyphenylcarbamate involves the reaction of tert-butyl chloroformate with 4-isopropoxyaniline in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with carbamic acid to yield Tert-butyl 4-isopropoxyphenylcarbamate. The compound is obtained as a white crystalline solid, which is soluble in organic solvents such as dichloromethane and tetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
TBoc-PIP finds extensive application in the field of organic synthesis as a protecting group for reactive functional groups. It is widely used in the synthesis of peptides and amino acids, where it is used to protect the amino group. The compound is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals. Tert-butyl 4-isopropoxyphenylcarbamate is known for its stability and ease of removal, which makes it an ideal choice for protecting reactive functional groups during chemical reactions.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
tert-butyl N-(4-propan-2-yloxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10(2)17-12-8-6-11(7-9-12)15-13(16)18-14(3,4)5/h6-10H,1-5H3,(H,15,16) |
InChI-Schlüssel |
MCDZFKYXODNTBB-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)